molecular formula C13H10ClNO3S B14153952 [2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate CAS No. 391263-70-0

[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate

Cat. No.: B14153952
CAS No.: 391263-70-0
M. Wt: 295.74 g/mol
InChI Key: XSQUDSZIUWVKHG-UHFFFAOYSA-N
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Description

[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including [2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate, can be achieved through several methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

391263-70-0

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C13H10ClNO3S/c14-9-4-1-2-5-10(9)15-12(16)8-18-13(17)11-6-3-7-19-11/h1-7H,8H2,(H,15,16)

InChI Key

XSQUDSZIUWVKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CS2)Cl

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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